molecular formula C21H20F2N2O4S B2782213 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226439-12-8

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2782213
CAS No.: 1226439-12-8
M. Wt: 434.46
InChI Key: GYOPQRHWTWLERL-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a 4-(difluoromethoxy)phenyl group and at the 5-position with a 4-methoxyphenyl group. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the methoxyphenyl and thioether linkages may influence target binding or solubility .

Properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O4S/c1-3-28-19(26)13-30-21-24-12-18(14-4-8-16(27-2)9-5-14)25(21)15-6-10-17(11-7-15)29-20(22)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOPQRHWTWLERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate, a compound with the molecular formula C21H20F2N2O4S, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes various research findings regarding its biological activity, including data tables and case studies.

PropertyValue
Molecular FormulaC21H20F2N2O4S
Molecular Weight434.46 g/mol
CAS Number1226439-12-8
Purity>95%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related imidazole derivative demonstrated outstanding activity against HeLa, A549, and SGC-7901 cancer cell lines, significantly outperforming standard treatments like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The selectivity index for these compounds suggests they preferentially target tumor cells over normal cells, indicating a potential for reduced side effects in therapeutic applications .

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells. In a study involving HeLa cells, treatment with a related compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls . This mechanism highlights the compound's potential as an effective anticancer agent.

Neuroprotective Effects

This compound has also been linked to neuroprotective properties. Compounds with similar structures have shown efficacy in inhibiting β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By reducing β-amyloid levels, these compounds may offer therapeutic benefits for neurodegenerative disorders characterized by amyloid plaque accumulation .

Study on Cancer Cell Lines

In a comparative study of several imidazole derivatives, this compound exhibited an IC50 value comparable to leading chemotherapeutics. The results indicated that the compound selectively inhibited tumor cell growth while sparing normal cells, as shown in Table 1 below.

CompoundCell LineIC50 (µM)Selectivity Index
Ethyl CompoundHeLa3.2423
Ethyl CompoundA54910.9618
Ethyl CompoundSGC-79014.0720
5-FUHeLa39.6-

Neuroprotective Study

In another study focusing on neuroprotection, derivatives similar to this compound were evaluated for their ability to inhibit BACE. The findings suggested significant inhibition rates, indicating potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Imidazole Core

a) Fluorinated Aromatic Substituents
  • Target Compound : The 4-(difluoromethoxy)phenyl group provides moderate electronegativity and steric bulk, balancing solubility and membrane permeability.
  • Analogues: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): A simpler fluorophenyl-substituted imidazole with a carboxylic acid group. EP 1 926 722 B1 Derivatives (): Compounds like 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)...}-imidazole incorporate trifluoromethyl groups, which are more electronegative and bulky than difluoromethoxy. This may enhance target affinity but reduce bioavailability due to increased lipophilicity .
b) Thioether vs. Oxygen-Based Linkages
  • Target Compound : The thioacetate ester (-S-CH2-COOEt) offers greater resistance to enzymatic hydrolysis compared to oxygen-based esters (e.g., ethyl acetate derivatives in ). This could prolong in vivo half-life .
  • Analogues :
    • Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]...}acetate (): These derivatives feature sulfamoyl-thio linkages but lack aromatic methoxy groups. The sulfamoyl group may enhance hydrogen bonding but reduce cell permeability .
    • 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (): A thioether with a formyl group, demonstrating higher reactivity than the target’s ester. The formyl group could facilitate covalent binding to targets but increase instability .

Pharmacological and Physicochemical Properties

a) Solubility and Lipophilicity
  • The target compound’s difluoromethoxy and methoxyphenyl groups likely confer moderate logP values (~3–4), balancing membrane permeability and aqueous solubility.
  • Analogues :
    • Benzo[d]imidazole-acetic Acid (): The carboxylic acid group (pKa ~4) increases solubility at physiological pH but limits blood-brain barrier penetration compared to the target’s ester .
    • Triazole-Thiazole Derivatives (): Compounds like 9a–9e exhibit higher polarity due to triazole and thiazole moieties, reducing logP but improving solubility in polar solvents .
b) Metabolic Stability
  • The difluoromethoxy group in the target compound resists oxidative metabolism (e.g., cytochrome P450 enzymes), a advantage over methoxy or hydroxyl groups seen in analogues like those in and .
  • EP 1 926 722 B1 Derivatives (): Trifluoromethyl groups further enhance metabolic stability but may increase toxicity risks due to bioaccumulation .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate?

Methodological Answer: The synthesis typically involves:

  • Imidazole ring formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 4-methoxyphenyl aldehyde) under reflux conditions to construct the 1,5-diaryl-imidazole core .
  • Thioacetate introduction : Reaction of the imidazole-2-thiol intermediate with ethyl 2-chloroacetate in ethanol, catalyzed by triethylamine, to form the thioether linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Critical Parameters :

  • Temperature control (<60°C) to prevent decomposition of the difluoromethoxy group .
  • Inert atmosphere (N₂) during thiol coupling to avoid oxidation .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (δ ~4.3 ppm for thioacetate) and aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups). Methoxy (δ ~3.8 ppm) and difluoromethoxy (δ ~6.5 ppm, J = 40 Hz) groups confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (C₂₁H₁₉F₂N₂O₄S, calc. 433.1028) validates molecular formula .
  • IR Spectroscopy : Confirm thioester (C=O stretch ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Compare analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess effects on bioactivity. Use Suzuki-Miyaura coupling for diversification .
  • Biological Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., COX-2 IC₅₀) to correlate substituents with activity .
  • Computational SAR : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .

Q. Example SAR Table :

Substituent (R₁/R₂)LogPIC₅₀ (COX-2, μM)MIC (S. aureus, μg/mL)
4-OCH₃ / 4-OCHF₂3.20.4512.5
4-F / 4-OCHF₂3.50.7825.0
4-NO₂ / 4-OCHF₂3.8>1050.0
Data adapted from

Q. How can in silico methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 PDB: 5KIR). The difluoromethoxy group’s electronegativity enhances π-π stacking with Tyr355, while the thioacetate moiety interacts with Arg120 via hydrogen bonding .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) using random-effects models to identify outliers .
  • Dose-Response Validation : Re-test disputed activities under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .

Q. How can degradation products be identified and mitigated during storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Analyze via HPLC-MS to detect hydrolysis (thioester cleavage) or oxidation (sulfoxide formation) .
  • Stabilization : Store at -20°C in amber vials with desiccants (silica gel). Add antioxidants (0.1% BHT) to ethanolic stock solutions .

Method Development Questions

Q. What chromatographic methods optimize purity analysis and impurity profiling?

Methodological Answer:

  • HPLC Conditions : C18 column (5 μm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time ~12.3 min .
  • Impurity Identification : Use LC-QTOF-MS to characterize byproducts (e.g., ethyl 2-mercaptoacetate from thioester hydrolysis, m/z 121.0321) .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways in vivo?

Methodological Answer:

  • Synthesis of Labeled Analog : Replace ester oxygen with ¹⁸O via acid-catalyzed exchange (H₂¹⁸O, HCl, reflux). Confirm via MS isotope pattern .
  • Metabolite Tracking : Administer labeled compound to rodent models; analyze plasma/tissue extracts via LC-MS/MS to identify ¹⁸O-containing metabolites (e.g., carboxylic acid derivatives) .

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